N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide
Overview
Description
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the oxadiazole ring can be targeted. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydrofuran-2-carboxamide can be compared with other oxadiazole derivatives, such as:
- {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
- 2-(4-Chlorophenyl)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of the furan and oxadiazole rings, which can impart distinct properties and reactivity.
Properties
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15(13-3-1-9-22-13)18-12-7-5-11(6-8-12)16-19-20-17(24-16)14-4-2-10-23-14/h2,4-8,10,13H,1,3,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWKYXVLRVAMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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